molecular formula C35H37N5O7 B12361266 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

Cat. No.: B12361266
M. Wt: 639.7 g/mol
InChI Key: SIIAEKNBMHKITO-LMXBDPGPSA-N
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Description

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure. This compound features a purine base linked to a sugar moiety, which is further connected to a substituted amide group. The presence of multiple functional groups, including hydroxyl, methoxy, and amide, makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.

    Protection and Deprotection: The hydroxyl groups on the sugar moiety are protected using groups like TBDMS (tert-butyldimethylsilyl) to prevent unwanted reactions.

    Substitution: The protected nucleoside undergoes substitution reactions to introduce the bis(4-methoxyphenyl)-phenylmethoxy group.

    Amidation: Finally, the amide group is introduced through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the purine base can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting or modifying their function. The substituted amide group may interact with proteins, affecting their structure and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Tenofovir: An antiviral drug with a similar nucleoside structure.

    Adefovir: Another antiviral drug with structural similarities.

Uniqueness

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is unique due to its specific substitution pattern and the presence of multiple functional groups. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C35H37N5O7

Molecular Weight

639.7 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-30,41H,18-19H2,1-4H3,(H,38,39,42,43)/t27-,28+,29+,30?/m0/s1

InChI Key

SIIAEKNBMHKITO-LMXBDPGPSA-N

Isomeric SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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